molecular formula C25H23N3O4S B2371511 5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 886951-20-8

5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2371511
CAS RN: 886951-20-8
M. Wt: 461.54
InChI Key: YWZGEDHZCFPZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a broader category of chemicals known for their potential in scientific research, particularly in the synthesis and evaluation of new molecules with various biological activities. For instance, compounds structurally related to it have been synthesized and evaluated for their antioxidant properties in lubricating greases, showcasing how these derivatives play a crucial role in enhancing the efficiency of lubricants and potentially other industrial applications (Hussein, Ismail, & El-Adly, 2016). These studies indicate the versatility of such compounds in contributing to materials science and engineering.

Antimicrobial and Anticancer Activities

Compounds with similar structures have been prepared and evaluated for their antimicrobial and anticancer properties. Research demonstrates that these derivatives exhibit significant activities, highlighting their potential as leads for the development of new therapeutic agents. The synthesis of pyrazolines based thiazolidin-4-one derivatives, for example, has shown promise in terms of their anticancer and HIV properties, indicating a pathway for the development of new treatments in these areas (Patel et al., 2013).

Antioxidant Efficiency

The antioxidant efficiency of synthesized quinolinone derivatives related to this compound has been discussed, with acceptable correlations obtained between the oxidation inhibition and the calculated quantum chemical parameters. This suggests that derivatives of this compound could be valuable in preventing oxidation in various chemical and biological systems, contributing to the development of antioxidants in pharmaceutical and cosmetic products (Hussein, Ismail, & El-Adly, 2016).

In Silico Antimalarial Evaluations

Derivatives have also been screened for their antimicrobial and in silico antimalarial activities, with some compounds found to have potent antimalarial activity. This opens up avenues for the discovery and development of new antimalarial agents, which is crucial in the fight against malaria, especially in regions where the disease is endemic (Sarveswari, Vijayakumar, Siva, & Priya, 2014).

properties

IUPAC Name

5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-31-17-9-7-16(8-10-17)21-14-20(23-6-3-13-33-23)27-28(21)24(29)15-32-22-5-2-4-19-18(22)11-12-26-25(19)30/h2-10,13,21H,11-12,14-15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZGEDHZCFPZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)COC3=CC=CC4=C3CCNC4=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

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